molecular formula C13H14N3O3S+ B13850301 1-(((6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)pyridin-1-ium

1-(((6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)pyridin-1-ium

Cat. No.: B13850301
M. Wt: 292.34 g/mol
InChI Key: ACIOXMJZEFKYHZ-BXKDBHETSA-O
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Description

7-Amino-3-(1-pyridylmethyl)-3-cephem-4-carboxylic Acid Hydroiodide is a synthetic compound belonging to the cephalosporin class of antibiotics. Cephalosporins are a group of β-lactam antibiotics originally derived from the fungus Acremonium, which was previously known as Cephalosporium. This compound is characterized by its broad-spectrum antibacterial activity and is used to treat various bacterial infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-3-(1-pyridylmethyl)-3-cephem-4-carboxylic Acid Hydroiodide typically involves multiple steps, starting from the core cephalosporin structure. The process may include:

    Formation of the β-lactam ring: This is a crucial step in the synthesis of cephalosporins, often involving cyclization reactions.

    Introduction of the amino group: This can be achieved through amination reactions.

    Attachment of the pyridylmethyl group: This step may involve nucleophilic substitution reactions.

    Formation of the hydroiodide salt: This is typically done by reacting the free base with hydroiodic acid.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in controlled environments to maintain the stability of the compound and to comply with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, which may alter its antibacterial properties.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: Nucleophilic substitution reactions are common in modifying the side chains of the compound.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions may yield various derivatives with modified antibacterial activity.

Scientific Research Applications

7-Amino-3-(1-pyridylmethyl)-3-cephem-4-carboxylic Acid Hydroiodide has several applications in scientific research:

    Chemistry: Used as a model compound to study β-lactam chemistry and reaction mechanisms.

    Biology: Employed in studies of bacterial resistance mechanisms and the development of new antibiotics.

    Medicine: Investigated for its potential to treat resistant bacterial infections.

    Industry: Utilized in the production of cephalosporin antibiotics and related compounds.

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, disrupting the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity. This leads to cell lysis and death of the bacteria.

Comparison with Similar Compounds

Similar Compounds

    Cefalexin: Another cephalosporin antibiotic with a similar mechanism of action but different spectrum of activity.

    Ceftriaxone: A third-generation cephalosporin with enhanced activity against Gram-negative bacteria.

    Cefuroxime: A second-generation cephalosporin with improved stability against β-lactamases.

Uniqueness

7-Amino-3-(1-pyridylmethyl)-3-cephem-4-carboxylic Acid Hydroiodide is unique due to its specific structural modifications, which may confer distinct antibacterial properties and resistance profiles compared to other cephalosporins.

Properties

Molecular Formula

C13H14N3O3S+

Molecular Weight

292.34 g/mol

IUPAC Name

(6R,7R)-7-amino-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C13H13N3O3S/c14-9-11(17)16-10(13(18)19)8(7-20-12(9)16)6-15-4-2-1-3-5-15/h1-5,9,12H,6-7,14H2/p+1/t9-,12-/m1/s1

InChI Key

ACIOXMJZEFKYHZ-BXKDBHETSA-O

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)N)C(=O)O)C[N+]3=CC=CC=C3

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)N)C(=O)O)C[N+]3=CC=CC=C3

Origin of Product

United States

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